2,3-difluoro-N-(3-fluorophenyl)-4-methylbenzamide
Overview
Description
2,3-difluoro-N-(3-fluorophenyl)-4-methylbenzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for the development of new drugs. In
Mechanism of Action
The mechanism of action of 2,3-difluoro-N-(3-fluorophenyl)-4-methylbenzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in the inflammatory response and the growth of cancer cells. It may also modulate the activity of certain signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
2,3-difluoro-N-(3-fluorophenyl)-4-methylbenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of certain pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the growth of cancer cells, including breast cancer cells and lung cancer cells. Additionally, this compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 2,3-difluoro-N-(3-fluorophenyl)-4-methylbenzamide in lab experiments is that it has been found to be relatively stable and easy to handle. It can be synthesized in large quantities and stored for later use. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2,3-difluoro-N-(3-fluorophenyl)-4-methylbenzamide. One area of research could be to further investigate the mechanism of action of this compound, in order to better understand how it works and how it could be used to develop new drugs. Another area of research could be to explore the potential use of this compound in the treatment of other diseases, such as autoimmune disorders or neurodegenerative diseases. Additionally, research could be conducted to optimize the synthesis method of this compound, in order to make it more efficient and cost-effective.
Scientific Research Applications
2,3-difluoro-N-(3-fluorophenyl)-4-methylbenzamide has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for the development of new drugs. It has been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
2,3-difluoro-N-(3-fluorophenyl)-4-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-8-5-6-11(13(17)12(8)16)14(19)18-10-4-2-3-9(15)7-10/h2-7H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDNUXAAQMFLGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NC2=CC(=CC=C2)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-difluoro-N-(3-fluorophenyl)-4-methylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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